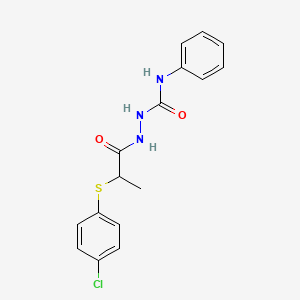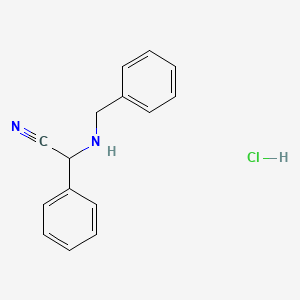
Glycyl-L-aspartic acid hydrate, 98% (H-Gly-L-Asp-OH.H2O)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Glycyl-L-aspartic acid hydrate is a dipeptide composed of glycine and L-aspartic acid. It has a molecular formula of C6H10N2O5 and a molecular weight of 190.16 . It is often used in scientific research .
Molecular Structure Analysis
The linear formula of Glycyl-L-aspartic acid hydrate is NH2CH2CONHCH(COOH)CH2COOH · 2H2O . The InChI key is SKIXLVGMUJDROR-DFWYDOINSA-N .Chemical Reactions Analysis
The reaction between Glycyl-L-aspartic acid and ninhydrin has been investigated in cationic gemini surfactants . The reaction followed first-order kinetics in Glycyl-L-aspartic acid and fractional-order kinetics in ninhydrin .Physical And Chemical Properties Analysis
Glycyl-L-aspartic acid hydrate is a crystal with a specific rotation [a]20/D: 13 deg (C=2, H2O) . Its purity/analysis method is >98.0% (T) .Applications De Recherche Scientifique
H-Gly-L-Asp-OH.H2O is used in a variety of scientific research applications. It is used as a substrate for enzyme reactions, as a model compound for studying protein structure and function, and as a reagent for peptide synthesis. It is also used as a building block for peptides, proteins, and other compounds. In addition, H-Gly-L-Asp-OH.H2O is used in the production of pharmaceuticals, food additives, and other industrial products.
Mécanisme D'action
H-Gly-L-Asp-OH.H2O is believed to act as an agonist at certain receptor sites in the body, which can lead to a variety of biochemical and physiological effects. For example, it has been shown to activate certain enzymes, such as protein kinase C, which can lead to the production of certain hormones and other substances in the body. It can also act as an antagonist at certain receptor sites, which can lead to the inhibition of certain enzymes and other biochemical processes.
Biochemical and Physiological Effects
H-Gly-L-Asp-OH.H2O has been studied for its potential therapeutic applications in humans. In animal studies, it has been shown to have anti-inflammatory, antifungal, and antiviral properties. It has also been shown to have antioxidant, anti-cancer, and anti-aging effects. In addition, it has been shown to improve cardiovascular health, reduce cholesterol levels, and improve glucose metabolism.
Avantages Et Limitations Des Expériences En Laboratoire
H-Gly-L-Asp-OH.H2O is a useful reagent for lab experiments due to its low cost, high solubility in water, and wide range of applications. However, it can be difficult to obtain in large quantities, and it is not always stable in solution. In addition, it can be toxic if ingested, so it should be handled with care.
Orientations Futures
There are several potential future directions for research involving H-Gly-L-Asp-OH.H2O. These include further studies into its potential therapeutic applications in humans, such as its effects on inflammation, cancer, and aging. In addition, research into its potential applications in the food and pharmaceutical industries could lead to the development of new products. Finally, further research into its mechanism of action could lead to the development of new drugs and therapies.
Méthodes De Synthèse
H-Gly-L-Asp-OH.H2O is synthesized by hydrolyzing the amino acid aspartic acid using a strong base such as sodium hydroxide or potassium hydroxide. The hydrolysis reaction is carried out at a temperature of 70-80°C for 1-2 hours. The resulting product is a white solid that is soluble in water and has a pH of 7.5-8.5.
Propriétés
IUPAC Name |
(2S)-2-[(2-aminoacetyl)amino]butanedioic acid;hydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O5.H2O/c7-2-4(9)8-3(6(12)13)1-5(10)11;/h3H,1-2,7H2,(H,8,9)(H,10,11)(H,12,13);1H2/t3-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKIXLVGMUJDROR-DFWYDOINSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)NC(=O)CN)C(=O)O.O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H](C(=O)O)NC(=O)CN)C(=O)O.O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3-Chlorobenzo[b]thiophen-2-yl)-N-(3-iodophenyl)formamide](/img/structure/B6328039.png)
![N-(4-(tert-Butyl)phenyl)(3-chlorobenzo[b]thiophen-2-yl)formamide](/img/structure/B6328042.png)
![N-(2,5-Dimethylphenyl)(3-chlorobenzo[b]thiophen-2-yl)formamide](/img/structure/B6328044.png)


![(2E)-3-[4-(Benzyloxy)phenyl]-1-phenylprop-2-en-1-one](/img/structure/B6328080.png)




amino}propanoic acid](/img/structure/B6328130.png)
